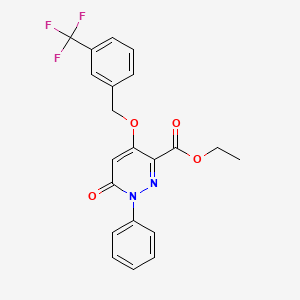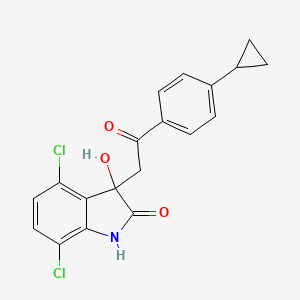![molecular formula C13H11N5 B2709080 2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 1215798-11-0](/img/structure/B2709080.png)
2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline is a heterocyclic compound that features a pyridine ring fused with a triazole ring and an aniline group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Similar compounds have been used as n-containing ligands to construct transition-metal coordination compounds, with metal ions such as cu(i), co(ii), ni(ii), zn(ii) ag(i) and cd(ii) .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It’s known that similar compounds have been used to construct metal-organic frameworks , which can have various applications in catalysis, gas storage, and drug delivery.
Pharmacokinetics
Similar compounds have been used in the synthesis of metal complexes , which can have different pharmacokinetic properties depending on the specific metal ion and the structure of the complex.
Result of Action
Similar compounds have shown anticancer activity, tested on human ovarian cancer cell lines .
Action Environment
Similar compounds have been used in the synthesis of metal complexes , which can have different properties depending on the specific environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline typically involves the cyclization of appropriate precursors. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as zinc chloride to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)-1,2,4-triazole: Similar structure but with the pyridine ring attached at a different position.
2-(pyridin-4-yl)-1,2,4-triazole: Another positional isomer with different biological activities.
2-(quinolin-3-yl)-1,2,4-triazole: Contains a quinoline ring instead of a pyridine ring, leading to different properties.
Uniqueness
2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline is unique due to the specific positioning of the pyridine and triazole rings, which can influence its binding affinity and selectivity towards various biological targets. This makes it a valuable compound for the development of new therapeutic agents and materials .
Properties
IUPAC Name |
2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-11-6-2-1-5-10(11)13-16-12(17-18-13)9-4-3-7-15-8-9/h1-8H,14H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZTZDYPMHFYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)C3=CN=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2708997.png)
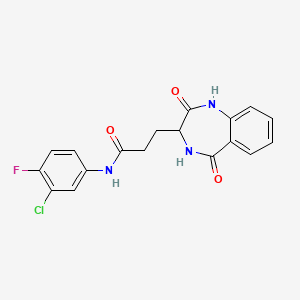
![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile](/img/structure/B2708999.png)
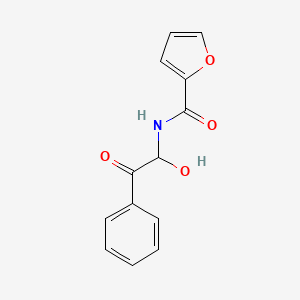
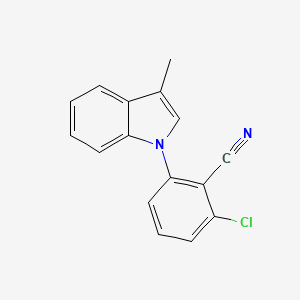
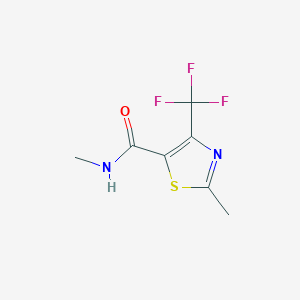
![4-(4-fluorobenzyl)-1-(4-hydroxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2709007.png)
![{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2709008.png)
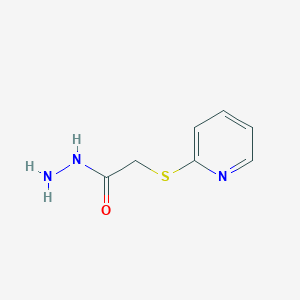
![3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)urea](/img/structure/B2709012.png)
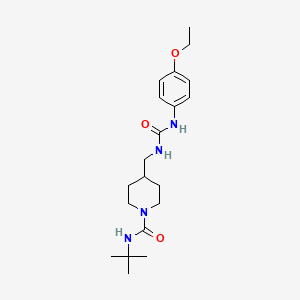
![2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2709017.png)
